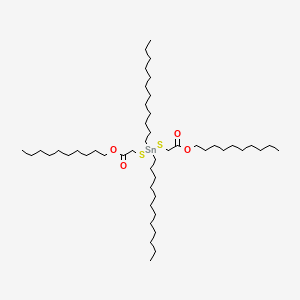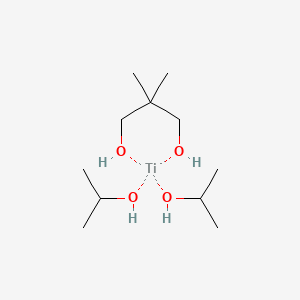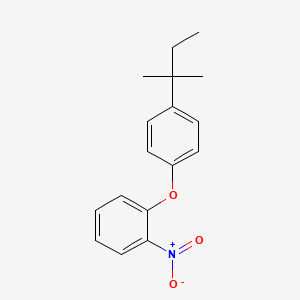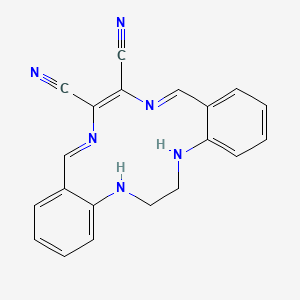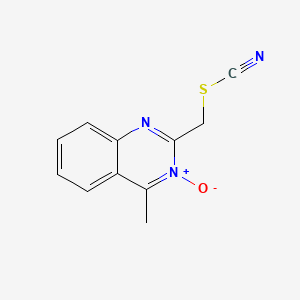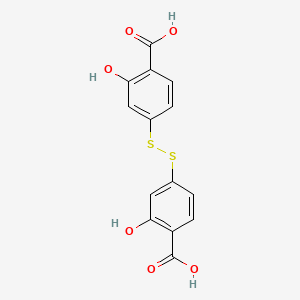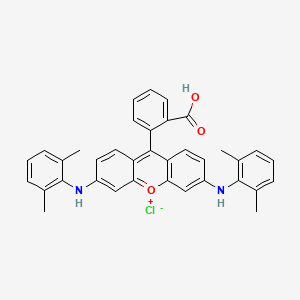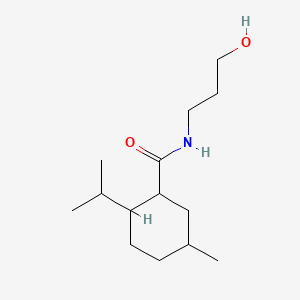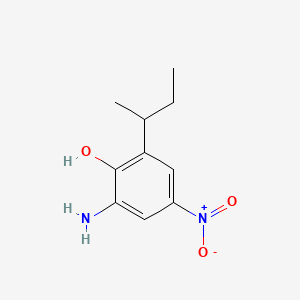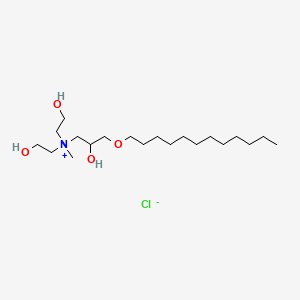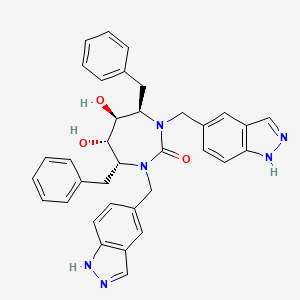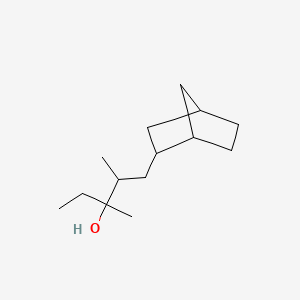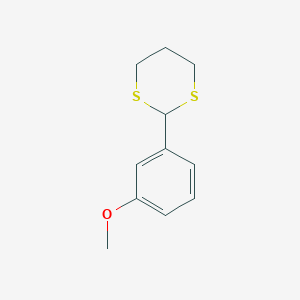
Dimethyl 4,4'-(1,2-ethanediylbis(oxy))bis(3,5-dichlorobenzoate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EINECS 256-323-4, also known as 2,2’-azobis(2-methylpropionitrile), is a chemical compound widely used in various industrial and scientific applications. It is a white crystalline powder with the molecular formula C8H12N4. This compound is primarily known for its role as a radical initiator in polymerization processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2’-azobis(2-methylpropionitrile) is synthesized through the reaction of acetone cyanohydrin with hydrazine. The reaction typically occurs under controlled conditions, including specific temperatures and pH levels, to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of 2,2’-azobis(2-methylpropionitrile) involves large-scale reactors where the reactants are combined under optimized conditions. The process includes purification steps to remove any impurities and ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
2,2’-azobis(2-methylpropionitrile) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: It can also be reduced under specific conditions to yield different derivatives.
Substitution: Substitution reactions involving 2,2’-azobis(2-methylpropionitrile) can lead to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve halogens or other nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different nitrile derivatives, while reduction can produce various amine compounds.
Scientific Research Applications
2,2’-azobis(2-methylpropionitrile) has a wide range of applications in scientific research, including:
Chemistry: It is commonly used as a radical initiator in polymerization reactions, aiding in the synthesis of various polymers.
Biology: This compound is used in biochemical studies to investigate radical-mediated processes.
Medicine: Research into the potential therapeutic applications of 2,2’-azobis(2-methylpropionitrile) is ongoing, particularly in drug delivery systems.
Industry: It is utilized in the production of plastics, rubbers, and other materials due to its ability to initiate polymerization.
Mechanism of Action
The mechanism of action of 2,2’-azobis(2-methylpropionitrile) involves the generation of free radicals. Upon thermal decomposition, it produces nitrogen gas and two radicals, which can initiate polymerization reactions. These radicals react with monomers to form polymer chains, making it an essential component in the production of various polymeric materials.
Comparison with Similar Compounds
Similar Compounds
Benzoyl peroxide: Another radical initiator used in polymerization.
Potassium persulfate: Commonly used in radical polymerization processes.
Azobisisobutyronitrile (AIBN): A similar compound with comparable applications.
Uniqueness
2,2’-azobis(2-methylpropionitrile) is unique due to its specific decomposition temperature and the nature of the radicals it produces. This makes it particularly suitable for certain polymerization processes where controlled radical generation is crucial.
Properties
CAS No. |
47593-10-2 |
|---|---|
Molecular Formula |
C18H14Cl4O6 |
Molecular Weight |
468.1 g/mol |
IUPAC Name |
methyl 3,5-dichloro-4-[2-(2,6-dichloro-4-methoxycarbonylphenoxy)ethoxy]benzoate |
InChI |
InChI=1S/C18H14Cl4O6/c1-25-17(23)9-5-11(19)15(12(20)6-9)27-3-4-28-16-13(21)7-10(8-14(16)22)18(24)26-2/h5-8H,3-4H2,1-2H3 |
InChI Key |
SEJHPENBJIHBLA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)Cl)OCCOC2=C(C=C(C=C2Cl)C(=O)OC)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


